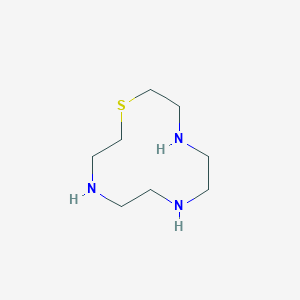

1-Thia-4,7,10-triazacyclododecane

Description

Overview of Macrocyclic Ligands in Coordination Chemistry

Coordination compounds consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. mostwiedzy.pl Macrocyclic ligands are a special class of these electron-pair donors, characterized by a large cyclic structure containing at least nine atoms and three or more potential donor sites. nih.gov The development of synthetic macrocycles gained significant momentum in the latter half of the 20th century, following foundational work on natural macrocycles like porphyrins.

A key principle in macrocyclic chemistry is the "macrocyclic effect," which describes the enhanced stability of a metal complex with a macrocyclic ligand compared to its analogous complex with a non-cyclic (acyclic) ligand of similar composition. chemguide.co.uk This increased stability is largely attributed to favorable entropic and enthalpic contributions upon complexation, as the macrocycle is already "pre-organized" for binding, leading to a smaller loss of conformational entropy compared to the chelation by multiple individual or acyclic ligands. chemguide.co.uk

Significance of Mixed Nitrogen-Sulfur Donor Macrocycles

The unique properties of macrocycles can be tailored by varying the type and arrangement of donor atoms within the ring. Mixed-donor macrocycles, particularly those containing both nitrogen (a borderline Lewis base) and sulfur (a soft Lewis base), are of significant interest. This combination allows for selective complexation with a wide range of metal ions. The nitrogen atoms typically coordinate well with transition metals like copper(II) and zinc(II), while the soft thioether sulfur donor shows a high affinity for softer metal ions such as lead(II), cadmium(II), and silver(I). researchgate.netnih.gov

This dual-nature allows mixed nitrogen-sulfur (thiaaza) macrocycles to serve as versatile platforms for studying the principles of metal ion selectivity. By systematically replacing nitrogen or oxygen donors with sulfur, researchers can probe how the electronic and steric properties of the coordination sphere affect the stability and structure of the resulting metal complexes. researchgate.net

Historical Context and Evolution of 1-Thia-4,7,10-triazacyclododecane Research

While research into nitrogen-containing macrocycles dates back to the late 19th century, the systematic synthesis of polyazamacrocycles was significantly advanced by methodologies like the Richman-Atkins synthesis developed in the 1970s. mdpi.comgoogle.com This spurred exploration into a vast array of macrocyclic structures with varied donor atoms.

The specific study of 1-Thia-4,7,10-triazacyclododecane ( nih.govaneN₃S) emerged from this broader investigation into mixed-donor systems. A pivotal study in 1999 detailed a reliable synthesis for this N₃S macrocycle and systematically investigated its coordination chemistry with several divalent metal ions, including copper(II), zinc(II), cadmium(II), and lead(II). This work provided the first comprehensive set of protonation and stability constants for the ligand, establishing a quantitative baseline for its binding properties. The research placed nih.govaneN₃S within a comparative framework, analyzing its behavior relative to its all-nitrogen ( nih.govaneN₄ or cyclen) and oxa-aza ( nih.govaneN₃O) analogues.

Scope and Academic Relevance of Current Research on 1-Thia-4,7,10-triazacyclododecane

The primary academic relevance of 1-Thia-4,7,10-triazacyclododecane lies in its role as a fundamental model ligand. It allows for the precise study of how substituting a single nitrogen or oxygen donor atom with a sulfur atom in a 12-membered macrocyclic ring impacts coordination behavior.

Research has demonstrated that the introduction of the thioether donor significantly influences the stability of the resulting metal complexes. For instance, the stability of the copper(II) complex with nih.govaneN₃S is lower than that of its nih.govaneN₄ and nih.govaneN₃O counterparts, reflecting the weaker interaction of the soft sulfur atom with the borderline Cu(II) ion. Conversely, for softer ions like lead(II), the presence of the sulfur donor can lead to comparable or enhanced stability.

These fundamental studies are crucial for developing a predictive understanding of ligand design. By quantifying the stability of complexes formed with nih.govaneN₃S and related macrocycles, chemists can build more sophisticated models for creating highly selective ligands for specific applications, such as in sensing, separation, or catalysis. While much of the recent applied research has moved towards more complex, functionalized derivatives, the foundational data derived from the study of parent macrocycles like 1-Thia-4,7,10-triazacyclododecane remain indispensable.

Data Table: Stability Constants of Metal Complexes

| Ligand | Cu(II) | Zn(II) | Cd(II) | Pb(II) |

|---|---|---|---|---|

| nih.govaneN₃S (1-Thia-4,7,10-triazacyclododecane) | 16.9 | 9.7 | 8.6 | 8.5 |

| nih.govaneN₃O (1-Oxa-4,7,10-triazacyclododecane) | 17.8 | 9.8 | 8.5 | 7.3 |

| nih.govaneN₄ (1,4,7,10-Tetraazacyclododecane) | 22.1 | 15.4 | 14.3 | 12.0 |

Properties

CAS No. |

87071-53-2 |

|---|---|

Molecular Formula |

C8H19N3S |

Molecular Weight |

189.32 g/mol |

IUPAC Name |

1-thia-4,7,10-triazacyclododecane |

InChI |

InChI=1S/C8H19N3S/c1-3-10-5-7-12-8-6-11-4-2-9-1/h9-11H,1-8H2 |

InChI Key |

LENXZIOCBAXOMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCSCCNCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 1 Thia 4,7,10 Triazacyclododecane

Established Synthetic Pathways for 1-Thia-4,7,10-triazacyclododecane

The most common and reliable methods for the synthesis of 1-Thia-4,7,10-triazacyclododecane hinge on the formation of a protected macrocyclic precursor, followed by the removal of the protecting groups. The use of p-toluenesulfonyl (tosyl) groups is a cornerstone of this strategy, facilitating the cyclization reaction and preventing unwanted side reactions.

Richmann-Atkins Procedure and Analogous Cyclization Routes

In the context of 1-Thia-4,7,10-triazacyclododecane, a plausible Richmann-Atkins-type synthesis would involve the reaction of a bis(sulfonamide) derivative of diethylenetriamine (B155796) with a suitable sulfur-containing dielectrophile. The success of this cyclization is often dependent on factors such as the choice of solvent, base, and reaction temperature.

Synthesis via Tosylated Precursors and Deprotection Strategies (e.g., 4,7,10-tris(p-tolylsulfonyl)-1-thia-4,7,10-triazacyclododecane)

A more explicitly documented and reliable route to 1-Thia-4,7,10-triazacyclododecane involves the synthesis of its N-tosylated precursor, 4,7,10-tris(p-tolylsulfonyl)-1-thia-4,7,10-triazacyclododecane. This method provides a robust pathway to the macrocycle, with the tosyl groups serving the dual purpose of protecting the amine functionalities and activating them for the cyclization step.

The synthesis of the tosylated precursor typically involves the reaction of N,N',N''-tritosyldiethylenetriamine with a sulfur-containing dielectrophile, such as thiodiglycolyl dichloride or a related derivative, in the presence of a suitable base like an alkali metal carbonate. The resulting tosylated macrocycle is a stable, crystalline solid that can be purified by recrystallization.

The crucial final step is the deprotection of the tosyl groups. This is often the most challenging part of the synthesis due to the stability of the sulfonamide bonds. Common methods for deprotection include:

Acid Hydrolysis: Treatment with strong acids, such as concentrated sulfuric acid or hydrobromic acid in acetic acid, often at elevated temperatures. google.com

Reductive Cleavage: Using reagents like sodium in liquid ammonia (B1221849) or sodium naphthalenide.

Microwave-Assisted Deprotection: This modern technique can significantly reduce reaction times and improve yields. For instance, the deprotection of tosylated cyclen has been achieved in concentrated sulfuric acid under microwave irradiation. researchgate.net

Table 1: Illustrative Reaction Parameters for the Synthesis of 1-Thia-4,7,10-triazacyclododecane via a Tosylated Precursor

| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) |

| Tosylation & Cyclization | N,N',N''-tritosyldiethylenetriamine, Thiodiglycolyl dichloride | Dimethylformamide (DMF) | Cesium Carbonate | 80-100 | 12-24 |

| Deprotection (Acid Hydrolysis) | 4,7,10-tris(p-tolylsulfonyl)-1-thia-4,7,10-triazacyclododecane, Concentrated H₂SO₄ | - | - | 90-110 | 24-48 |

| Deprotection (Microwave) | 4,7,10-tris(p-tolylsulfonyl)-1-thia-4,7,10-triazacyclododecane, Concentrated H₂SO₄ | - | - | N/A (Microwave Irradiation) | 1-2 |

Note: This table is illustrative and based on general procedures for analogous macrocycles. Specific conditions may vary.

Alternative Synthetic Approaches and Yield Optimization

Yield optimization in the established routes often focuses on several key aspects:

High-Dilution Conditions: The cyclization step is typically performed at very low concentrations to minimize the formation of linear polymers. This can be achieved by the slow addition of the reactants to a large volume of solvent.

Choice of Base: The selection of the base can significantly impact the reaction yield. Strong, non-nucleophilic bases are often preferred. Cesium carbonate has been shown to be effective in many Richmann-Atkins type cyclizations.

Deprotection Conditions: Optimizing the deprotection step is crucial for maximizing the yield of the final product. This may involve screening different acids, temperatures, and reaction times to find the optimal balance between complete deprotection and minimizing degradation of the macrocycle.

Purification and Isolation Techniques for 1-Thia-4,7,10-triazacyclododecane

The purification of 1-Thia-4,7,10-triazacyclododecane and its tosylated precursor is critical to obtain a product of high purity.

The tosylated intermediate, being a solid, is often purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol. This process effectively removes unreacted starting materials and polymeric byproducts.

The final product, 1-Thia-4,7,10-triazacyclododecane, is typically isolated as a salt after the acidic deprotection step. The free base can be obtained by neutralization with a strong base, followed by extraction into an organic solvent. Further purification can be achieved through:

Crystallization: The free base or its salt can be crystallized from an appropriate solvent to yield a pure product.

Column Chromatography: Silica gel chromatography can be employed to separate the desired macrocycle from any remaining impurities. The choice of eluent will depend on the polarity of the compound and the impurities present.

Sublimation: For volatile compounds, sublimation under high vacuum can be a highly effective purification method.

The purity of the final product is typically assessed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Coordination Chemistry of 1 Thia 4,7,10 Triazacyclododecane Metal Complexes

General Principles of Metal Complexation with Mixed N,S Donor Ligands

Macrocyclic ligands are cyclic molecules with multiple donor atoms that can coordinate to a central metal ion. The stability and structure of the resulting metal complexes are influenced by several factors, including the size of the macrocyclic ring, the nature and number of donor atoms, and the conformational flexibility of the ligand.

Mixed N,S donor macrocyclic ligands, such as 1-thia-4,7,10-triazacyclododecane, possess both "hard" nitrogen and "soft" sulfur donor atoms. This dual character allows them to form stable complexes with a wide range of transition metal ions, which themselves exhibit varying degrees of hardness and softness. The combination of hard and soft donors within a single ligand can influence the stability of different oxidation states of the coordinated metal ion and affect the coordination geometry of the complex. uvic.ca

The design of these ligands is crucial, as the arrangement of donor atoms dictates the resulting coordination geometry. For instance, small, tridentate macrocycles often coordinate facially to transition metal ions. uvic.ca The resulting complexes often exhibit high thermodynamic stability due to favorable enthalpy and large entropy of formation. uvic.ca

Complexation with Transition Metal Ions

The interaction of mixed N,S donor macrocycles with transition metal ions has been a subject of considerable study. The presence of both nitrogen and sulfur atoms allows for versatile coordination behavior. electrochemsci.org The specific arrangement of these heteroatoms, whether cis or trans, can also impact the structure of the resulting metal complexes. taylorfrancis.com

Copper(I) and Copper(II) Complexes

The coordination chemistry of copper with mixed N,S donor macrocycles is of particular interest due to the biological relevance of copper and the ability of these ligands to stabilize different oxidation states of the metal.

The soft sulfur donor in 1-thia-4,7,10-triazacyclododecane plays a crucial role in stabilizing the copper(I) oxidation state. Soft ligands generally favor coordination with soft metal ions like Cu(I). This stabilization is a key feature of thia-ether containing macrocycles. The redox potentials of Cu(II)/Cu(I) are dependent on the thermodynamic stabilities of the two oxidation states within a specific ligand environment. electrochemsci.org Acetonitrile (B52724) (CH3CN) is often used as a solvent or co-ligand to stabilize Cu(I) in the form of the [Cu(CH3CN)4]+ complex for studying its coordination chemistry in aqueous solutions. nih.gov

The formation of copper complexes with macrocyclic ligands is governed by both thermodynamic and kinetic factors. The thermodynamic stability of these complexes is often significantly higher than their open-chain analogues, a phenomenon known as the macrocyclic effect. For instance, the stability constant for the 1:1 complex of Cu2+ with 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) is over 10^4 times greater than that of its open-chain counterpart, primarily due to a more favorable entropy change. researchgate.net

The kinetics of complex formation and dissociation are also critical. Studies on copper(II) complexes with various cyclen derivatives have shown that the rates of formation and the kinetic inertness of the complexes are influenced by the nature of the pendant arms attached to the macrocyclic ring. rsc.org For example, the introduction of phosphonic acid groups can lead to faster complexation compared to the parent macrocycle, likely due to the ability of the phosphonates to assist in proton transfer from the amine groups. rsc.org

Table 1: Thermodynamic Data for Copper(II) Complex Formation with a Tetra-amine Ligand

| Parameter | Cu(3,2,3-tet)2+ | Cu(3,2,3-tet.H)3+ |

|---|---|---|

| ΔG (kJ mol⁻¹) | -123.8 ± 0.5 | -83.8 ± 0.5 |

| ΔH (calorimetric) (kJ mol⁻¹) | -104.0 ± 0.9 | -70.3 ± 1.2 |

| ΔS (J mol⁻¹ K⁻¹) | 66.3 ± 5 | 45.5 ± 5 |

Data for 1,5,8,12-tetra-azadodecane (3,2,3-tet) at 25 °C, I = 0.10M-NaCl. rsc.org

The redox properties of copper complexes with mixed N,S donor ligands are of significant interest. The reduction potential of the Cu(II)/Cu(I) couple can be modulated by the ligand environment. The presence of thioether sulfur atoms in the coordination sphere is known to influence the redox potential of copper complexes. nih.gov

Cyclic voltammetry is a common technique used to investigate the redox behavior of these complexes. For many Cu(II) complexes with mixed N-S donor ligands, both oxidation and reduction processes can be observed, which are typically metal-centered. electrochemsci.orgresearchgate.net The specific redox potentials are dependent on the structure and conformation of the complex. electrochemsci.org

Ancillary ligands, which are ligands other than the primary macrocycle, can significantly influence the coordination geometry and properties of the final complex. For instance, in copper complexes with mixed N/O/S-donor macrocycles, ancillary ligands like chloride can occupy coordination sites to complete a distorted square-based pyramidal or octahedral geometry. nih.gov

Cobalt(II) and Cobalt(III) Complexes

Complexes of cobalt with nih.govaneN3S are of interest for their potential to mimic the active sites of metalloenzymes and for their ability to interact with molecular oxygen. ontosight.ai

The formation of cobalt(II) complexes with macrocyclic ligands is often studied in terms of equilibrium constants, which provide a measure of the complex's stability. In solution, an equilibrium exists between different colored cobalt(II) complex ions, such as the pink hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, and the blue tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. rsc.orgyoutube.comyoutube.com This equilibrium can be influenced by factors like temperature and the concentration of coordinating species. rsc.orgyoutube.comyoutube.com The introduction of a macrocyclic ligand like nih.govaneN3S leads to the formation of a more stable complex due to the chelate effect. The stability of such complexes can be compared to those of similar ligands, such as 1-oxa-4,7,10-triazacyclododecane (B1594360) ( nih.govaneN₃O) and 1,4,7,10-tetraazacyclododecane ( nih.govaneN₄), to understand the influence of the thioether donor. uq.edu.aunih.gov For cobalt(II) complexes, both high-spin (S = 3/2) and low-spin (S = 1/2) states have been observed, depending on the coordination environment. rsc.org

Table 1: Equilibrium Data for Cobalt Complex Species

| Equilibrium Reaction | Conditions | Observations |

|---|---|---|

| [Co(H₂O)₆]²⁺(aq) + 4Cl⁻(aq) ⇌ [CoCl₄]²⁻(aq) + 6H₂O(l) | Aqueous Solution | A shift from pink to blue is observed upon addition of Cl⁻ or an increase in temperature, indicating the endothermic nature of the forward reaction. rsc.orgyoutube.com |

| Co²⁺ + nih.govaneN₃S ⇌ [Co( nih.govaneN₃S)]²⁺ | Aqueous Solution | Formation of a stable complex driven by the macrocyclic effect. |

A significant feature of some cobalt(II) complexes is their ability to reversibly bind molecular oxygen (dioxygen). rsc.org This process often involves the formation of a cobalt(III)-superoxo or cobalt(III)-peroxo species. researchgate.netnih.gov For instance, certain cobalt(II) complexes can bind dioxygen in solution at low temperatures. rsc.org The resulting adducts can be considered models for oxygen-carrying proteins. The reaction of a cobalt(II) complex with O₂ can lead to a detectable intermediate, which in some cases has been identified as a low-spin Co(III)-superoxo complex. nih.gov These intermediates are often responsible for subsequent oxygenation reactions. researchgate.net

Nickel(II) Complexes

Nickel(II) forms stable complexes with nih.govaneN3S. uq.edu.au The synthesis of these complexes often involves the reaction of a nickel(II) salt, such as nickel(II) perchlorate (B79767) hexahydrate, with the macrocyclic ligand in a suitable solvent. researchgate.netberkeley.edu The resulting complexes, for example, Ni( nih.govaneN3S)₂, can be characterized by various techniques, including X-ray crystallography, which reveals the coordination geometry around the nickel(II) ion. researchgate.net In many cases, nickel(II) complexes with macrocyclic ligands exhibit a distorted octahedral geometry. researchgate.netnih.gov The stability and structure of these complexes are influenced by the nature of the ligand and the counter-ions present. uq.edu.auresearchgate.net

Table 2: Selected Nickel(II) Complex Synthesis and Structural Data

| Complex | Synthesis Method | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| Ni(L1)₂·3H₂O (L1 is a nitrogen-based ligand) | Reaction of Ni(ClO₄)₂·6H₂O with the ligand in ethanol (B145695). researchgate.net | Monoclinic | P 21/c | Distorted octahedral geometry around the Ni(II) ion. researchgate.net |

| [Ni(C₄N₃)₂( nih.govaneN₄)] | Reaction of Ni(II) salt with cyclen and tricyanomethanide. nih.gov | - | - | Distorted octahedral geometry with cis-bound anions. nih.gov |

Mercury(II) Complexes

Mercury(II) readily forms complexes with the nih.govaneN3S ligand. uq.edu.auuq.edu.au The coordination geometry of mercury(II) is highly versatile, with tetracoordinated complexes being common. nih.gov The structure of mercury(II) complexes can range from tetrahedral to more distorted geometries. nih.govresearchgate.net The interaction of Hg(II) with thioether-containing ligands is of particular interest due to the high affinity of mercury for sulfur. The stability constants for mercury(II) complexes with macrocyclic ligands containing thioether donors are generally high. uq.edu.auuq.edu.au For example, the stability constant (log KHgL) for the complex with 1-oxa-7-thia-4,10-diazacyclododecane ( nih.govaneN₂OS) is 10.5. uq.edu.au

Iron(II) Complexes

Iron(II) complexes with ligands similar to nih.govaneN₃S have been synthesized and characterized. nih.gov The coordination environment provided by such ligands can lead to low-spin iron(II) complexes. The magnetic properties of these complexes are indicative of their electronic configuration. For instance, iron(III) complexes with thiosemicarbazone ligands have shown low-spin behavior. nih.gov

Technetium-99m Complexes (as radiolabeling precursors)

The metastable isotope technetium-99m (99mTc) is a cornerstone of diagnostic nuclear medicine due to its favorable decay characteristics, including a 6.01-hour half-life and the emission of a 140 keV gamma ray. nih.govunm.edu Macrocyclic ligands and their derivatives are extensively used as chelators to form stable complexes with 99mTc. nih.govmdpi.com The process of attaching 99mTc to a chelating molecule is known as radiolabeling. mdpi.com

The nih.govaneN₃S ligand and its analogues can serve as precursors for creating 99mTc complexes. The resulting radiolabeled compounds can be used as imaging agents in single-photon emission computed tomography (SPECT). mdpi.comnih.gov The synthesis of these complexes typically involves the reduction of 99mTc-pertechnetate in the presence of the chelating ligand, often facilitated by a reducing agent like stannous chloride. nih.gov The stability of the resulting 99mTc complex is crucial for its in vivo application to prevent the release of the radionuclide. nih.govnih.gov

Table 3: Overview of Technetium-99m Labeling

| Radionuclide | Key Properties | Chelator Type | Labeling Process | Application |

|---|---|---|---|---|

| Technetium-99m (99mTc) | t1/2 = 6.01 h, γ-emission at 140 keV. nih.govunm.edu | Macrocyclic ligands (e.g., derivatives of nih.govaneN₄, nih.govaneN₃S). nih.govnih.gov | Reduction of [99mTcO₄]⁻ with a reducing agent (e.g., SnCl₂) in the presence of the chelator. nih.gov | Diagnostic imaging (SPECT). mdpi.comnih.gov |

Stability Constants and Thermodynamic Parameters of Metal Complexes

The stability of metal complexes with 1-Thia-4,7,10-triazacyclododecane is quantified by their stability constants (log K). These constants have been determined for several divalent metal ions, providing insight into the affinity of the ligand for these cations. The stability constants for the formation of 1:1 metal-ligand complexes in aqueous solution have been determined potentiometrically or spectrophotometrically.

Table 1: Stability Constants (log K) for Metal Complexes of 1-Thia-4,7,10-triazacyclododecane and Related Macrocycles

| Metal Ion | 1-Thia-4,7,10-triazacyclododecane ( osti.govaneN3S) | 1-Oxa-4,7,10-triazacyclododecane ( osti.govaneN3O) | 1,4,7,10-tetraazacyclododecane ( osti.govaneN4) |

|---|---|---|---|

| Cu(II) | 15.5 | 12.1 | 20.3 |

| Ni(II) | 9.9 | 8.8 | 16.3 |

| Zn(II) | 9.7 | 7.9 | 15.5 |

| Cd(II) | 9.2 | 6.4 | 14.3 |

| Pb(II) | 8.6 | 7.3 | 11.9 |

| Hg(II) | 18.5 | - | >26 |

Data sourced from Hancock et al. (1999).

While extensive data on stability constants are available, specific thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of complexation for 1-Thia-4,7,10-triazacyclododecane are not widely reported in the literature. In general, the formation of metal complexes with macrocyclic ligands is driven by a combination of enthalpic and entropic factors. The chelate effect, where a multidentate ligand replaces multiple monodentate solvent molecules, typically results in a favorable entropic contribution. The enthalpy change is related to the strength of the metal-donor bonds formed. For transitions metals, this is also influenced by the ligand field stabilization energy. For instance, in related aza-oxa macrocyclic systems, the formation of transition metal complexes is often driven by favorable heats of reaction nih.gov.

Kinetic Aspects of Metal-Ligand Interactions

The kinetic properties of metal complexes, including their rates of formation and dissociation, are crucial for understanding their potential applications. Detailed kinetic studies specifically on 1-Thia-4,7,10-triazacyclododecane are limited in the available literature. However, general principles of macrocyclic complex kinetics can be applied.

The formation of metal complexes with macrocyclic ligands is often slower than with their open-chain analogues due to the conformational rigidity of the macrocycle. The metal ion must first associate with the ligand, followed by a series of conformational changes and the sequential displacement of coordinated solvent molecules to allow the donor atoms to bind.

The dissociation of these complexes, particularly in acidic media, is a key indicator of their kinetic inertness. For related macrocyclic complexes, acid-catalyzed dissociation is a common pathway. This process often involves the protonation of one or more of the donor atoms of the macrocycle, which weakens the metal-ligand bonds and facilitates the unwrapping of the ligand from the metal center. For example, studies on lanthanide complexes with DOTA, a tetraaza macrocycle, show that their dissociation is sensitive to pH variations nih.gov. The kinetic stability of such complexes is often more critical than their thermodynamic stability for in vivo applications.

Metal Ion Selectivity and Ligand Design Principles

The selectivity of a macrocyclic ligand for a particular metal ion is a key aspect of ligand design. This selectivity is governed by a combination of factors including the cavity size of the macrocycle, the nature of the donor atoms, and the conformational flexibility of the ring.

The presence of a "soft" thioether donor atom alongside "harder" amine donors in 1-Thia-4,7,10-triazacyclododecane imparts a degree of selectivity for certain metal ions. According to Hard and Soft Acid and Base (HSAB) theory, soft donors like sulfur tend to form more stable complexes with soft metal ions such as Hg(II) and Cd(II). This is reflected in the high stability constant of the Hg(II) complex with osti.govaneN3S. Conversely, harder metal ions may prefer aza or oxa-aza macrocycles.

Ligand design principles for achieving high metal ion selectivity often involve tailoring the macrocyclic cavity size to match the ionic radius of the target metal ion. This "size-match" selectivity is a well-established principle in macrocyclic chemistry. For 12-membered macrocycles like osti.govaneN3S, the cavity is relatively small, favoring coordination with smaller metal ions. Molecular mechanics calculations on osti.govaneN3S have shown that different conformers are favored depending on the metal-nitrogen bond length, which is related to the size of the metal ion.

Furthermore, the replacement of nitrogen donors with sulfur or oxygen can alter the stability trends across a series of metal ions, sometimes leading to a deviation from the natural Irving-Williams order of stability (Mn < Fe < Co < Ni < Cu > Zn). For some related aza-oxa macrocycles, an inversion of the Irving-Williams order has been observed for cobalt and nickel complexes. The strategic placement of different donor atoms within a macrocyclic framework remains a powerful tool for tuning the selectivity and properties of metal complexes.

Structural Investigations and Conformational Analysis of 1 Thia 4,7,10 Triazacyclododecane and Its Complexes

Crystal Structure Determination of Metal Complexes (e.g., X-ray Crystallography)

In the case of copper(II), two distinct complexes have been isolated and their structures determined, highlighting the influence of reaction conditions on the final product. These are a mononuclear complex, Cu( researchgate.netaneN3S)(H2O)2, and a dinuclear, hydroxo-bridged species, Cu2( researchgate.netaneN3S)2(OH)22. uq.edu.auuq.edu.au The structural analysis of the zinc(II) complex, [Zn( researchgate.netaneN3S)(NO3)]+, revealed some disorder, which has been rationalized through computational modeling. uq.edu.auuq.edu.au

The following table summarizes key crystallographic data for a selection of these metal complexes, offering a glimpse into their solid-state structures.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| Cu( researchgate.netaneN3S)(H2O)2 | C8H20Cl2CuN3O9S | Monoclinic | P21/c | 8.786(3) | 14.238(4) | 14.015(5) | 106.92(2) | 4 |

| Cu2( researchgate.netaneN3S)2(OH)22 | C16H42Cl2Cu2N6O10S2 | Monoclinic | P21/n | 10.518(3) | 10.150(2) | 14.545(4) | 107.56(2) | 2 |

| Ni( researchgate.netaneN3S)(CH3CN)2 | C10H21Cl2N4NiO8S | Monoclinic | P21/c | 8.847(2) | 14.512(4) | 15.343(4) | 108.01(2) | 4 |

| [Zn( researchgate.netaneN3S)(NO3)]NO3 | C8H18N5O6SZn | Orthorhombic | Pnma | 16.336(8) | 11.231(4) | 8.448(3) | - | 4 |

| [Pb( researchgate.netaneN3S)(NO3)2] | C8H18N5O6PbS | Monoclinic | P21/c | 8.537(2) | 13.911(3) | 14.183(4) | 108.98(2) | 4 |

| [Hg( researchgate.netaneN3S)Cl]ClO4 | C8H18Cl2HgN3O4S | Monoclinic | P21/n | 8.181(2) | 14.453(4) | 13.119(3) | 104.93(2) | 4 |

Data sourced from a comprehensive study on the synthesis and structural characterization of 1-thia-4,7,10-triazacyclododecane complexes. The specific bond lengths and angles for each structure provide further insight into the coordination environment.

Ligand Conformation and Flexibility within Coordination Spheres

The 12-membered macrocyclic ring of 1-thia-4,7,10-triazacyclododecane exhibits considerable conformational flexibility, allowing it to adapt to the coordination preferences of different metal ions. Molecular mechanics calculations have been instrumental in exploring the potential conformational isomers of this ligand, with the three most notable being the, asymmetric-, and symmetric- conformers. uq.edu.auuq.edu.au The notation describes the number of carbon atoms in the chelate rings formed upon coordination.

Influence of Metal Ion Size on Ligand Conformation

The size of the metal ion plays a crucial role in determining the preferred conformation of the coordinated macrocycle. Computational studies have predicted that the asymmetric- conformer is the most stable for metal complexes where the metal-nitrogen (M-N) bond lengths are in the range of 2.00–2.25 Å. uq.edu.auuq.edu.au This range is typical for many first-row transition metals. For larger metal ions, which necessitate longer M-N bond distances, the conformer becomes the dominant and more stable arrangement. uq.edu.auuq.edu.au This demonstrates a clear structure-function relationship where the ligand's conformation is tailored by the steric and electronic requirements of the encapsulated metal ion.

Comparison of Conformations across Different Metal Complexes

Experimental data from X-ray crystal structures align with the predictions from molecular mechanics. In the solid state, the [Cu( researchgate.netaneN3S)(H2O)]2+ and [Ni( researchgate.netaneN3S)(CH3CN)]2+ complexes, which feature M-N bond lengths within the 2.00–2.25 Å range, both adopt the asymmetric- conformation. uq.edu.auuq.edu.au In contrast, the larger lead(II) ion in [Pb( researchgate.netaneN3S)(NO3)2] induces a conformation of the macrocycle. uq.edu.auuq.edu.au The zinc(II) complex, [Zn( researchgate.netaneN3S)(NO3)]+, presents an interesting case where the observed disorder in the crystal structure is attributed to the comparable energies of different conformations, underscoring the ligand's inherent flexibility. uq.edu.auuq.edu.au

Coordination Geometries and Donor Atom Orientations

The coordination geometry around the central metal ion in complexes of 1-thia-4,7,10-triazacyclododecane is diverse and dictated by the nature of the metal ion and any ancillary ligands present. The three nitrogen atoms and the single thioether sulfur atom of the macrocycle serve as the primary donor sites, but not all are always involved in coordination.

In the mononuclear copper(II) complex, [Cu( researchgate.netaneN3S)(H2O)]2+, the copper ion is in a square pyramidal environment. The three nitrogen atoms and the thioether sulfur atom form the basal plane, with a water molecule occupying the apical position. uq.edu.auuq.edu.au The dinuclear copper(II) complex features two five-coordinate copper centers, each with a distorted square pyramidal geometry. Each copper ion is bound to the three nitrogen atoms and the sulfur atom of one macrocyclic ligand, with two bridging hydroxide (B78521) ions completing the coordination spheres. uq.edu.auuq.edu.au

The nickel(II) complex, [Ni( researchgate.netaneN3S)(CH3CN)]2+, exhibits a square pyramidal geometry, with the four donor atoms of the macrocycle in the basal plane and an acetonitrile (B52724) molecule in the apical position. uq.edu.auuq.edu.au The zinc(II) complex, [Zn( researchgate.netaneN3S)(NO3)]+, adopts a five-coordinate geometry where the zinc ion is bound to all four donor atoms of the macrocycle and one oxygen atom from a nitrate (B79036) anion. uq.edu.auuq.edu.au In the lead(II) complex, [Pb( researchgate.netaneN3S)(NO3)2], the larger lead ion is eight-coordinate, binding to the N3S donor set of the macrocycle and four oxygen atoms from two bidentate nitrate ligands. uq.edu.auuq.edu.au The mercury(II) complex, [Hg( researchgate.netaneN3S)Cl]ClO4, displays a distorted tetrahedral geometry, with the mercury ion coordinated to the three nitrogen atoms of the macrocycle and a chloride ion. Notably, the thioether sulfur atom is not directly coordinated to the mercury center in this particular structure. uq.edu.auuq.edu.au

This variability in coordination modes underscores the remarkable adaptability of the 1-thia-4,7,10-triazacyclododecane ligand in accommodating the diverse stereochemical preferences of different metal ions.

Spectroscopic Characterization Techniques Applied to 1 Thia 4,7,10 Triazacyclododecane and Its Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing the diamagnetic free ligand and its complexes (e.g., with Zn(II) or Cd(II)). It provides detailed information about the molecular structure and symmetry in solution.

¹H NMR: In the proton NMR spectrum of the free 1-thia-4,7,10-triazacyclododecane ligand, the signals for the ethylene (-CH₂-CH₂-) protons typically appear as complex multiplets in the aliphatic region of the spectrum. The protons adjacent to the nitrogen atoms (N-CH₂) are expected to resonate at a different chemical shift compared to those adjacent to the sulfur atom (S-CH₂), owing to the different electronic environments. Protons of the N-H groups would appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration. Upon complexation with a diamagnetic metal ion, significant changes in the chemical shifts of the methylene protons are observed, indicating coordination of the donor atoms to the metal center.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the macrocycle. For the free ligand, distinct signals are expected for the carbon atoms adjacent to the nitrogen donors (N-C H₂) and the sulfur donor (S-C H₂). compoundchem.comoregonstate.edumsu.edu The greater chemical shift range of ¹³C NMR compared to ¹H NMR allows for clear resolution of these different carbon environments. msu.edu Coordination to a metal ion alters the electronic density around the carbon atoms, leading to shifts in their resonance frequencies, which serves as further evidence of complex formation.

Due to the dynamic nature of macrocycles in solution, variable-temperature NMR studies can also be employed to investigate conformational changes and fluxional processes.

Table 1: Representative ¹H and ¹³C NMR Data for a Diamagnetic Metal Complex of a Functionalized 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) Ligand. (Note: Specific data for 1-thia-4,7,10-triazacyclododecane was not available in the cited literature; this table serves as an illustrative example of the data obtained for a similar macrocyclic complex.)

| Nucleus | Observed Chemical Shifts (δ, ppm) and Multiplicities | Assignment |

|---|---|---|

| ¹H NMR | δ 6.84–8.61 (m) | Aromatic protons |

| ¹H NMR | δ 8.63 (s) | Azomethine proton (shifted from δ 9.06 in free ligand) |

| ¹H NMR | δ 10.01-10.11 | Hydroxy proton |

| ¹³C NMR | δ 176.04, 139.45, 138.85, 138.54, 131.40, 129.71, 128.57, 125.45, 125.83, 125.69, 40.03 | Ligand carbon framework |

Electron Paramagnetic Resonance (EPR) Spectroscopy (especially for paramagnetic metal complexes like Cu(II))

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a vital technique for studying metal complexes with unpaired electrons, such as those of Copper(II) (a d⁹ ion). mdpi.com The EPR spectrum provides detailed information about the electronic ground state and the geometry of the coordination sphere around the paramagnetic metal ion. mdpi.commdpi.com

For a typical Cu(II) complex with 1-thia-4,7,10-triazacyclododecane, the spectrum is characterized by the g-tensor and the copper hyperfine coupling tensor (A). ethz.ch In a frozen solution or powder sample, the spectrum often shows axial or rhombic symmetry. For an axially symmetric complex, two principal g-values are observed: g∥ (parallel) and g⊥ (perpendicular). The interaction of the unpaired electron with the copper nucleus (I = 3/2) splits the g∥ signal into four lines. ethz.ch The values of g∥, g⊥, and A∥ (the parallel component of the hyperfine coupling constant) are sensitive to the ligand donor atoms and the coordination geometry. The inclusion of a soft sulfur donor in the coordination sphere, in addition to the three nitrogen donors, significantly influences these parameters compared to tetra-aza or oxa-aza macrocycles. mdpi.com

Table 2: Representative EPR Spectral Parameters for Macrocyclic Cu(II) Complexes.

| Complex | g∥ (gz) | g⊥ (gx,y) | A∥ (Az) (x 10⁻⁴ cm⁻¹) | Coordination Environment |

|---|---|---|---|---|

| [Cu(ClO₄)(L¹)]⁺ (L¹ = N₂S₂ macrocycle) | 2.145 | 2.043 | - | Square-pyramidal N₂S₂ |

| [Cu(ClO₄)(L²)]⁺ (L² = N₂S₂ macrocycle with anthracenyl) | 2.155 | gₓ=2.025, gᵧ=2.060 | - | Distorted square-pyramidal N₂S₂ |

| Dinuclear Cu(II) Complex K1 | 2.230 | gₓ=2.072, gᵧ=2.072 | 177 | N₂O₂ + Cl⁻ |

| Dinuclear Cu(II) Complex K2 | 2.232 | gₓ=2.052, gᵧ=2.091 | 173 | N₂O₂ + Cl⁻ |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectroscopy is used to probe the electronic transitions within the metal complexes. For complexes of 1-thia-4,7,10-triazacyclododecane with transition metals like Ni(II) or Cu(II), the spectra are typically characterized by two types of transitions:

Ligand-to-Metal Charge Transfer (LMCT) bands: These are high-intensity bands, usually found in the UV region, arising from the excitation of an electron from a ligand-based orbital to a metal-based d-orbital.

d-d transitions: These are lower intensity bands, typically observed in the visible region, corresponding to the excitation of an electron between the d-orbitals of the metal ion, which have been split in energy by the ligand field. The position (λmax) and intensity (molar absorptivity, ε) of these bands are indicative of the coordination geometry (e.g., octahedral vs. square planar) and the strength of the ligand field. nih.govasianpubs.org

Table 3: Representative UV-Vis Absorption Data for Ni(II) and Cu(II) Complexes with an N/S-Donor Ligand.

| Complex | λmax (nm) | Assignment |

|---|---|---|

| [Ni(L)₂] | 372 | π-π |

| 295 | n-π | |

| [Cu(L)₂] | 371 | π-π |

| 310 | n-π |

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

X-ray Absorption Near-Edge Structure (XANES) spectroscopy, particularly at the sulfur K-edge, is a powerful element-specific technique for probing the local electronic structure and oxidation state of the sulfur atom within the macrocycle. nih.govnih.gov The energy of the absorption edge provides direct information on the oxidation state of the sulfur. For 1-thia-4,7,10-triazacyclododecane, the sulfur exists as a thioether (S²⁻ oxidation state). XANES can readily distinguish this from oxidized forms like sulfoxides or sulfones, which would exhibit a significant shift to higher absorption energies. nih.gov

Furthermore, the features in the near-edge region of the spectrum are sensitive to the geometry and nature of the atoms bonded to the sulfur. Upon coordination to a metal ion, changes in the S K-edge XANES spectrum can provide direct evidence of the S-metal bond formation and offer insights into the covalent character of this interaction. rsc.org This makes XANES an invaluable tool for confirming the involvement of the thioether donor in the coordination sphere of the metal complex.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a routine and essential technique for confirming the structure of the ligand and verifying its coordination to a metal ion. The IR spectrum of free 1-thia-4,7,10-triazacyclododecane displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. mdpi.com

Key vibrational bands include:

N-H stretching: A medium to strong band typically in the 3100-3300 cm⁻¹ region.

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region for the aliphatic methylene groups. vscht.czlibretexts.org

N-H bending: A medium intensity band around 1550-1640 cm⁻¹.

C-N and C-S stretching: These vibrations appear in the fingerprint region (below 1500 cm⁻¹).

Upon complexation, shifts in the positions and changes in the intensities of these bands are observed. A broadening or shift of the N-H stretching and bending vibrations is a strong indicator of the coordination of the nitrogen atoms to the metal ion. Additionally, new low-frequency bands may appear in the far-IR region, which can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. nih.gov

Table 4: Representative FT-IR Data for Metal Complexes with N/S-Donor Ligands.

| Complex | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(M-N) (cm⁻¹) | ν(M-S) (cm⁻¹) |

|---|---|---|---|---|

| [Ni(L)₂] | 3373 | 1586 | 582 | 536 |

| [Cu(L)₂] | 3373 | 1587 | 582 | 539 |

Mass Spectrometry (MS)

Mass spectrometry, particularly using soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), is indispensable for confirming the molecular weight of the synthesized ligand and the stoichiometry of its metal complexes. uvic.ca

For the free ligand, the ESI mass spectrum would typically show a prominent peak corresponding to the protonated molecule, [L+H]⁺. For its metal complexes, ESI-MS can detect the intact complex ion in the gas phase. researchgate.net The observed mass-to-charge ratio (m/z) can confirm the formation of a 1:1 metal-to-ligand complex, often appearing as an ion like [M+L]ⁿ⁺ or as an ion pair with an associated counter-ion, for example, [M(L)(anion)]⁺. The characteristic isotopic distribution patterns for many metal ions (e.g., Ni, Cu, Zn) provide an additional layer of confirmation for the composition of the complex. uvic.ca

Table 5: Representative Mass Spectrometry Data for Ni(II) and Cu(II) Complexes.

| Complex | Ionization Method | Calculated m/z | Observed m/z |

|---|---|---|---|

| C₂₄H₂₀N₆NiS₄ | FAB-MS | 579.43 | 579.40 |

| C₂₄H₂₀CuN₆S₄ | FAB-MS | 584.27 | 584.25 |

Computational and Theoretical Studies on 1 Thia 4,7,10 Triazacyclododecane Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry for predicting a wide range of molecular properties with a good balance of accuracy and computational cost. wikipedia.org

DFT calculations are employed to determine the ground-state electronic structure, optimized geometries, and bonding properties of 1-Thia-4,7,10-triazacyclododecane and its complexes. By solving the Kohn-Sham equations, DFT can map the electron density and derive key parameters such as bond lengths, bond angles, and orbital energies. For instance, in studies of similar macrocyclic ligands like 1,4,7,10-tetraazacyclododecane-N,N′,N″,N′″-tetraacetic acid (DOTA), DFT has been used to calculate the structures of their complexes with lanthanide ions. researchgate.netnih.gov These calculations have shown that the 4f electrons of lanthanides are largely uninvolved in bonding, simplifying theoretical models. researchgate.net

The redox properties of metal complexes involving thia-aza macrocycles are critical for their application in various fields, including medical imaging and catalysis. DFT calculations can be a powerful tool for elucidating the redox potentials and the mechanisms of electron transfer processes. While specific DFT studies on the redox potentials of 1-Thia-4,7,10-triazacyclododecane complexes are not widely reported, the methodology is well-established.

The approach involves calculating the energies of the complex in its different oxidation states (e.g., M(II) and M(III)). The energy difference, combined with considerations for solvation effects (often using a continuum solvent model), allows for the theoretical prediction of the standard redox potential. This computational insight can help in designing novel redox-sensitive agents. For example, derivatives of the related 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) have been designed as redox-sensitive MRI contrast agents, with computational docking used to guide the selection of linkers. nih.gov

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) methods use classical physics to model the potential energy surface of molecules. nih.govyoutube.com These force-field-based approaches are computationally less intensive than quantum mechanical methods, making them ideal for studying the conformational landscape and dynamic behavior of large systems, including macrocyclic ligands and their metal complexes. nih.gov

The flexibility of the 12-membered ring of 1-Thia-4,7,10-triazacyclododecane allows it to adopt several different conformations. Molecular mechanics calculations have been successfully employed to investigate the conformational isomers of this macrocycle. uq.edu.auuq.edu.au Key conformers that have been studied include the nih.gov, asymmetric- wikipedia.org, and symmetric- wikipedia.org isomers. uq.edu.auuq.edu.au

Conformational analysis helps in understanding the pre-organization of the ligand for metal binding and the steric factors that influence complex stability. Studies on the related 1,4,7-trithiacyclononane (B1209871) have shown that combining molecular mechanics for broad conformational searching with DFT for refining the energy ordering of conformers is an effective approach. nih.gov

Molecular mechanics calculations provide significant insight into the energetic landscape of the interactions between 1-Thia-4,7,10-triazacyclododecane and various metal ions. These calculations have been used to explain the relative preferences of the ligand's different conformers for metal ions of varying sizes. uq.edu.auuq.edu.au The calculations predict that the asymmetric- wikipedia.org conformer is the most stable for complexes with metal-nitrogen (M-N) bond lengths in the range of 2.00–2.25 Å. uq.edu.auuq.edu.au Conversely, for larger metal ions that result in longer M-N bond lengths, the nih.gov conformer becomes dominant. uq.edu.auuq.edu.au This theoretical work has also helped to explain experimental observations, such as the structural disorder seen in the crystal structure of the [Zn( chemspider.comaneN3S)(NO3)]+ complex. uq.edu.auuq.edu.au

| M-N Bond Length Range (Å) | Most Stable Conformer |

|---|---|

| 2.00–2.25 | asym- wikipedia.org |

| > 2.25 | nih.gov |

Quantitative Structure-Activity Relationships (QSAR) within Thiaazamacrocyclic Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or a specific chemical property. researchgate.net In QSAR, physicochemical properties or theoretical molecular descriptors are used as predictor variables to forecast the activity of new or untested chemicals. researchgate.net

While specific QSAR studies focusing exclusively on 1-Thia-4,7,10-triazacyclododecane are not prominent in the literature, the QSAR methodology has been applied to broader classes of azamacrocycles and thia-containing compounds. For a series of related Cu(II) radiometal complexes, a successful QSAR model was developed to predict lipophilicity (log P(ow)), a crucial parameter for biological distribution. This model was built using a training set of 32 Cu(II) complexes and six simple molecular descriptors. The resulting QSAR model demonstrated high predictive accuracy, as shown by its statistical validation metrics. Such approaches could be readily extended to a series of derivatives of 1-Thia-4,7,10-triazacyclododecane to predict properties relevant to their potential applications.

| Dataset | Correlation Coefficient (r²) | Cross-validated r² (q²) |

|---|---|---|

| Training Set (32 complexes) | 0.95 | 0.92 |

| External Test Set (11 complexes) | 0.93 | 0.91 |

Advanced Derivatives and Functionalization Strategies of 1 Thia 4,7,10 Triazacyclododecane

Synthesis of Functionalized 1-Thia-4,7,10-triazacyclododecane Derivatives

The synthesis of the parent 1-thia-4,7,10-triazacyclododecane macrocycle provides the foundational scaffold for further derivatization. uq.edu.auuq.edu.au Building upon this core structure, a variety of functionalized analogues can be prepared through several key synthetic methodologies.

N-Substitution Reactions

The secondary amine groups of 1-thia-4,7,10-triazacyclododecane are the primary sites for functionalization through N-substitution reactions. These reactions allow for the introduction of a wide array of pendant arms, which can alter the steric and electronic properties of the ligand and introduce new donor atoms for metal coordination.

A common strategy for N-alkylation involves the reaction of the macrocycle with an appropriate alkyl halide or a similar electrophile in the presence of a base. The stoichiometry of the reactants can be controlled to achieve mono-, di-, or tri-substitution. For selective substitution, protection of one or more amine groups may be necessary, often employing tosyl or tert-butoxycarbonyl (Boc) protecting groups, followed by deprotection after the desired functionalization.

For instance, the introduction of carboxylate pendant arms to enhance the chelating ability of the macrocycle can be achieved by reacting 1-thia-4,7,10-triazacyclododecane with a haloacetic acid ester, followed by hydrolysis of the ester groups. This approach is analogous to the well-established methods for synthesizing derivatives of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen). nih.gov

Table 1: Representative N-Substitution Reactions on Aza-Macrocycles This table presents generalized N-substitution reactions applicable to aza-macrocycles like 1-thia-4,7,10-triazacyclododecane, based on established chemical principles.

| Reagent | Pendant Arm | Purpose |

| Bromoacetic acid ester | -CH₂COOH | Introduction of carboxylate donors for enhanced metal chelation. |

| 2-Chloroethanol | -CH₂CH₂OH | Incorporation of hydroxyl groups for modifying solubility and providing additional coordination sites. |

| Acrylonitrile | -CH₂CH₂CN | Introduction of a cyanoethyl group, which can be further modified (e.g., reduced to an amine or hydrolyzed to a carboxylic acid). |

| Alkyl halide (e.g., CH₃I) | -CH₃ | Simple alkylation to modify steric bulk and basicity of the nitrogen atoms. |

Incorporation of Additional Donor Atoms or Side Arms

The introduction of pendant arms containing additional donor atoms is a key strategy for enhancing the stability and selectivity of the resulting metal complexes. These appended donors can participate in coordination, leading to higher denticity ligands with pre-organized cavities suitable for specific metal ions.

The synthesis of such derivatives typically follows the N-alkylation pathways described previously, utilizing reagents that contain the desired donor atoms. For example, pendant arms with pyridine, imidazole, or additional amine functionalities can be introduced. The choice of the pendant arm's length and flexibility is crucial in dictating the coordination geometry of the resulting metal complex.

While specific studies on 1-thia-4,7,10-triazacyclododecane are limited, research on analogous thia-aza macrocycles has demonstrated the successful incorporation of various pendant arms and the significant influence these have on the coordination properties of the ligand.

Macrocyclic Derivatives with Altered Ring Structures (e.g., 1-thia-4,7,10-triazacyclododecane-3,11-dione)

Altering the macrocyclic backbone itself represents a more profound modification. The synthesis of diamide (B1670390) derivatives, such as 1-thia-4,7,10-triazacyclododecane-3,11-dione, introduces amide functionalities into the ring. These amide groups can also participate in metal coordination through their oxygen atoms, and their presence can enforce a more rigid conformation on the macrocycle.

A plausible synthetic route to 1-thia-4,7,10-triazacyclododecane-3,11-dione, while not explicitly reported in the literature, can be proposed based on established methods for synthesizing similar diamide macrocycles. This would likely involve a cyclization reaction between a diamine and a dicarboxylic acid derivative under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A potential strategy could be the reaction of thiodiglycolic acid dichloride with a protected derivative of diethylenetriamine (B155796), followed by deprotection. The Richman-Atkins synthesis, a powerful method for the preparation of aza-macrocycles, could also be adapted for this purpose. clemson.edumorressier.comanalis.com.mynih.govnih.gov

Impact of Derivatization on Coordination Properties

The functionalization of the 1-thia-4,7,10-triazacyclododecane scaffold has a profound impact on its coordination chemistry. The introduction of different pendant arms can significantly alter the stability, selectivity, and structural features of the resulting metal complexes.

The parent 1-thia-4,7,10-triazacyclododecane ligand has been shown to form stable complexes with a variety of metal ions, including Cu(II), Ni(II), Zn(II), Cd(II), and Pb(II). uq.edu.auuq.edu.au The coordination geometry and stability of these complexes are influenced by the nature of the metal ion and the flexible conformation of the macrocycle.

Table 2: Stability Constants (log K) of Metal Complexes with 1-Thia-4,7,10-triazacyclododecane and Related Macrocycles Data for 1-thia-4,7,10-triazacyclododecane is from published research. uq.edu.auuq.edu.au Values for derivatized compounds are predictive based on trends observed in analogous systems.

| Metal Ion | 1-Thia-4,7,10-triazacyclododecane | N-carboxylated Derivative (Predicted) |

| Cu(II) | 15.1 | > 18 |

| Ni(II) | 10.3 | > 12 |

| Zn(II) | 9.8 | > 11 |

| Cd(II) | 8.2 | > 10 |

| Pb(II) | 9.1 | > 11 |

The introduction of N-pendant arms with additional donor atoms, such as carboxylates or amines, is expected to increase the denticity of the ligand and lead to the formation of more stable complexes due to the chelate effect. The pre-organization of these pendant arms can also enhance the selectivity of the ligand for certain metal ions based on their preferred coordination number and geometry. For example, the introduction of three carboxylate arms would create a hexadentate ligand with a high affinity for trivalent metal ions.

Conversely, the introduction of bulky, non-coordinating groups on the nitrogen atoms can sterically hinder the approach of metal ions, potentially leading to less stable complexes or favoring the coordination of smaller metal ions.

The incorporation of amide groups into the macrocyclic ring, as in the dione (B5365651) derivative, would introduce a degree of rigidity and planarity to the ligand. The amide oxygens could also participate in coordination, influencing the coordination geometry and potentially stabilizing higher oxidation states of the coordinated metal ion.

Strategies for Attaching Bioactive Moieties (focus on chemical aspects, not biological effects)

The ability to conjugate 1-thia-4,7,10-triazacyclododecane and its derivatives to bioactive molecules, such as peptides, antibodies, or small molecule drugs, is crucial for applications in areas like medical imaging and targeted therapy. The chemical strategies for achieving this conjugation focus on creating a stable covalent linkage between the chelator and the biomolecule without compromising the function of either component.

The most common approach involves the introduction of a bifunctional linker onto the macrocycle. This linker possesses a reactive functional group at one end that can form a covalent bond with a corresponding functional group on the bioactive moiety.

Commonly employed reactive functional groups on the chelator for bioconjugation include:

Carboxylic acids: These can be activated (e.g., as N-hydroxysuccinimide esters) to react with primary amines on the biomolecule to form stable amide bonds.

Amines: These can react with activated carboxylic acids or isothiocyanates on the biomolecule.

Thiols: These can react with maleimides or haloacetyl groups to form stable thioether linkages.

Azides and Alkynes: These can undergo "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage. This method is particularly attractive due to its high efficiency, specificity, and bioorthogonality. nih.gov

The choice of conjugation strategy depends on the nature of the bioactive molecule and the available functional groups. It is essential that the conjugation reaction proceeds under mild conditions (pH, temperature) to preserve the integrity of the biomolecule.

Emerging Research Areas and Potential Academic Applications in Chemical Sciences

Development of Chemical Probes for Metal Ion Detection and Sequestration

The presence of a soft thioether donor alongside three nitrogen atoms in the 1-Thia-4,7,10-triazacyclododecane ring imparts a significant affinity and selectivity for various metal ions. This characteristic is being actively exploited in the design of chemical probes for the detection and sequestration of environmentally and biologically important metal ions.

Derivatives of this macrocycle have been functionalized to create fluorescent materials and chemosensors for heavy metal ions. The coordination of a target metal ion to the macrocyclic framework can induce a change in the photophysical properties of an attached fluorophore, leading to a measurable signal for detection. The specific coordination geometry and the nature of the donor atoms in the macrocycle can be tuned to achieve high selectivity for a particular metal ion.

Beyond detection, these ligands also show promise for metal ion sequestration. The strong binding affinity of 1-Thia-4,7,10-triazacyclododecane and its derivatives for certain metal ions can be utilized to remove toxic heavy metals from aqueous solutions. Research in this area focuses on designing ligands with high stability constants for target metals, enabling efficient capture and removal.

| Application Area | Design Principle | Target Metal Ions (Examples) |

| Metal Ion Detection | Functionalization with fluorophores to create chemosensors. | Heavy metal ions |

| Metal Ion Sequestration | High binding affinity and stability of the resulting metal complexes. | Toxic heavy metals |

Role in Biomimetic Systems

The structural motifs found in 1-Thia-4,7,10-triazacyclododecane and its metal complexes bear resemblance to the active sites of various metalloproteins, making them valuable tools for biomimetic studies.

Mimicry of Metalloprotein Active Sites (e.g., Copper-binding proteins)

A significant area of research involves the use of 1-Thia-4,7,10-triazacyclododecane and its analogues to model the active sites of copper-binding proteins. Simple complexes of this ligand can serve as models for "blue" copper proteins, which are involved in electron transfer processes in biological systems. The coordination environment provided by the macrocycle, including the thioether linkage, helps to replicate the spectroscopic and electrochemical properties of the native protein active sites. By studying these synthetic models, researchers can gain insights into the structure-function relationships of these important biological molecules.

Fundamental Studies of Metal-Induced Reactive Oxygen Species (ROS) Generation and Inhibition (e.g., in Amyloid-beta systems)

The interaction of metal ions, particularly copper, with the amyloid-beta (Aβ) peptide is implicated in the generation of reactive oxygen species (ROS), a key factor in the oxidative stress associated with Alzheimer's disease. nih.gov Metal complexes of ligands like 1-Thia-4,7,10-triazacyclododecane are being investigated for their potential to modulate this process.

Research in this area explores how these synthetic complexes can interact with Aβ and influence the redox activity of the bound copper ions. The goal is to design molecules that can either inhibit the generation of harmful ROS or act as ROS scavengers themselves. mdpi.com By studying the fundamental coordination chemistry of these systems, scientists aim to develop therapeutic strategies to mitigate the oxidative damage associated with neurodegenerative diseases.

Fundamental Contributions to Radiopharmaceutical Chemistry (ligand design for complexation of radionuclides)

The ability of macrocyclic ligands to form stable complexes with a variety of metal ions is of paramount importance in the field of radiopharmaceutical chemistry. While much of the focus has been on tetra-aza macrocycles like DOTA, the unique properties of thia-aza macrocycles such as 1-Thia-4,7,10-triazacyclododecane are being increasingly recognized for their potential in designing novel radiopharmaceuticals for diagnostic imaging and therapy. nih.govmdpi.com

The presence of the thioether donor can influence the coordination chemistry and in vivo stability of the resulting radiometal complexes. Researchers are exploring how modifications to the 1-Thia-4,7,10-triazacyclododecane backbone can be used to chelate a range of radionuclides with high affinity and kinetic inertness, which is crucial to prevent the release of the radioactive metal in the body. The development of bifunctional chelators based on this scaffold allows for conjugation to targeting biomolecules, enabling the delivery of the radionuclide to specific disease sites.

Catalyst Development in Homogeneous and Heterogeneous Systems (focus on coordination chemistry principles)

The coordination chemistry of 1-Thia-4,7,10-triazacyclododecane provides a versatile platform for the development of novel catalysts. Metal complexes of this ligand can be designed to facilitate a variety of chemical transformations in both homogeneous and heterogeneous systems.

The electronic and steric properties of the metal center can be finely tuned by modifying the macrocyclic ligand, influencing the catalytic activity and selectivity. Research is ongoing to explore the potential of these complexes in various catalytic applications, leveraging the fundamental principles of coordination chemistry to design efficient and robust catalytic systems.

Advanced Materials Science Applications (e.g., incorporation into functional materials through coordination)

The ability of 1-Thia-4,7,10-triazacyclododecane to form stable coordination complexes is also being explored in the field of materials science. By incorporating this macrocycle into larger polymeric or solid-state structures, it is possible to create functional materials with tailored properties.

For instance, the metal-binding capabilities of the macrocycle can be used to create materials for selective gas adsorption, sensing, or catalysis. The coordination-driven self-assembly of these ligands with metal ions can also lead to the formation of well-defined supramolecular architectures with interesting optical, electronic, or magnetic properties. This area of research is focused on harnessing the coordination chemistry of 1-Thia-4,7,10-triazacyclododecane to develop new materials with advanced functionalities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Thia-4,7,10-triazacyclododecane derivatives, and what purification challenges arise?

- Answer: The synthesis typically involves cyclization of thiol-containing precursors with polyamine backbones. For example, analogous compounds like DO3A derivatives are synthesized via stepwise alkylation of cyclen (1,4,7,10-tetraazacyclododecane) with bromoacetic acid, followed by functionalization with thiol-terminated linkers. Purification challenges include isolating macrocyclic products from linear byproducts, requiring techniques like size-exclusion chromatography or recrystallization .

- Methodology: Use NMR and mass spectrometry to confirm macrocycle formation. Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.